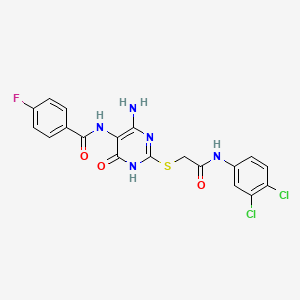
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H14Cl2FN5O3S and its molecular weight is 482.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a compound of significant interest due to its potential therapeutic applications. This article aims to delineate the biological activity of this compound based on recent research findings, including its synthesis, cytotoxicity, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrimidine core and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis may include nucleophilic substitution reactions and condensation processes to achieve the desired molecular architecture.
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 0.216 ± 1.1 | Sorafenib | 0.230 ± 1.8 |
| HCT-116 (Colon) | 0.259 ± 1.5 | Sorafenib | 0.307 ± 1.2 |
| A549 (Lung) | Not reported | - | - |
| HepG2 (Liver) | Not reported | - | - |
The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, indicating a selective toxicity towards malignant cells compared to normal cell lines such as HFL-1 and WI-38 .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer progression.
Inhibition assays revealed that the compound demonstrated comparable activity to established inhibitors like Sorafenib, suggesting its potential as a therapeutic agent in cancer treatment .
3. Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) being established in comparative studies against standard antibiotics . The presence of halogenated phenyl groups appears to enhance antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on five different human cancer cell lines using varying concentrations up to 100 µg/mL. Results indicated significant growth inhibition in all tested lines compared to controls .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results that warrant further exploration into its use as an antimicrobial agent .
特性
IUPAC Name |
N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN5O3S/c20-12-6-5-11(7-13(12)21)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-3-10(22)4-2-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULIVNNKNWIJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














